molecular formula C17H21N7O2 B5500809 N~4~-环戊-3-烯-1-基-7-[(4-甲基-1,2,5-恶二唑-3-基)羰基]-6,7,8,9-四氢-5H-嘧啶并[4,5-d]氮杂卓-2,4-二胺

N~4~-环戊-3-烯-1-基-7-[(4-甲基-1,2,5-恶二唑-3-基)羰基]-6,7,8,9-四氢-5H-嘧啶并[4,5-d]氮杂卓-2,4-二胺

货号 B5500809
分子量: 355.4 g/mol
InChI 键: SDDJXYFVBFABQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of polycyclic N-heterocyclic compounds. Its structural complexity suggests potential applications in various fields of chemistry and possibly pharmacology. The compound incorporates several heterocyclic rings, including pyrimido and azepine, which are known for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, including ring closure reactions and the introduction of various functional groups. One method could involve base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization. This is suggested by the synthesis of similar compounds like amino-substituted benzo[b]pyrimido[5,4-f]azepines (Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure likely features a complex arrangement of rings. The pyrimido[4,5-d]azepine core is a significant component, often showing a boat conformation in similar compounds (Quintero et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical behaviors. They can undergo various reactions, including cycloadditions, aziridination, and rearrangements, indicating a high degree of reactivity and potential for further chemical modifications (Hu, Faraldos, & Coates, 2009).

Physical Properties Analysis

While specific data for this compound is not available, compounds with similar structures generally exhibit solid-state properties influenced by factors like hydrogen bonding, π-π interactions, and molecular packing (Quintero et al., 2016).

科学研究应用

催化环加成反应

研究表明,铜(I)和二铑(II)催化剂可以诱导烯醇重氮化合物和 α-重氮羧酰亚胺的不同环加成反应。这些反应通过羰基负离子的[3+3]环加成反应生成环氧吡咯并[1,2-a]氮杂卓衍生物,并通过区域选择性的[3+2]环加成反应生成环戊[2,3]吡咯并[2,1-b]恶唑,证明了此类化合物在合成化学中的多功能性(Deng 等,2017)

羰基化合物鉴定

N-甲基苯并噻唑啉-2-酮腙已被用于与各种羰基化合物反应,形成偶氮和“氧杂偶氮”衍生物。这些衍生物表现出特征性光谱,允许分光光度法鉴定和测量醛、酮和其他相关化合物,证明了类似化学结构的分析应用(Paz 等,1965)

杂环化合物合成

已经探索了 3-氨基-4-(5-氨基-1H-1,2,3-三唑-1-基)-1,2,5-恶二唑的合成和狄莫斯重排。这项研究突出了此类化合物在新型杂环系统开发中的潜力,这可能适用于化学研究和药物开发的各个领域(Rozhkov 等,2004)

N-杂环卡宾催化的反应

已经发现 N-杂环卡宾可以催化 α,β-不饱和醛和偶氮甲亚胺之间的形式[3 + 3]环加成反应,生成取代的吡啶并酮。这项研究表明了此类卡宾在创建复杂杂环化合物方面的催化潜力,这可能与所讨论化合物的合成和反应性有关(Chan & Scheidt,2007)

属性

IUPAC Name

[2-amino-4-(cyclopent-3-en-1-ylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-10-14(23-26-22-10)16(25)24-8-6-12-13(7-9-24)20-17(18)21-15(12)19-11-4-2-3-5-11/h2-3,11H,4-9H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDJXYFVBFABQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)N2CCC3=C(CC2)N=C(N=C3NC4CC=CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。